molecular formula C16H20N2O3S2 B2719354 N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034328-81-7

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2719354
CAS No.: 2034328-81-7
M. Wt: 352.47
InChI Key: LDTQELXIQGCXJU-UHFFFAOYSA-N
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Description

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide: is a synthetic organic compound that features a unique structure incorporating thiophene rings and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate 5-hydroxy-3-(thiophen-2-yl)pentylamine. This can be achieved through the reaction of 5-hydroxy-3-(thiophen-2-yl)pentanal with an appropriate amine under reductive amination conditions.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

    Oxidation: Formation of 5-oxo-3-(thiophen-2-yl)pentyl derivatives.

    Reduction: Formation of N1-(5-amino-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)amine.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe due to the presence of the thiophene rings, which can exhibit fluorescence.

Industry:

    Sensors: The compound can be used in the development of chemical sensors for detecting specific analytes.

    Organic Electronics: It can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The thiophene rings may facilitate binding to aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-9H-xanthene-9-carboxamide
  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide
  • N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(thiophen-2-yl)methyl]ethanediamide

Uniqueness: N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both thiophene rings and an oxalamide linkage, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in fields requiring specific molecular interactions, such as drug development and materials science.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c19-8-6-12(14-4-2-10-23-14)5-7-17-15(20)16(21)18-11-13-3-1-9-22-13/h1-4,9-10,12,19H,5-8,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTQELXIQGCXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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